molecular formula C14H18BrNO B8714927 7-(4-Bromobenzyl)-2-oxa-7-azaspiro[3.5]nonane

7-(4-Bromobenzyl)-2-oxa-7-azaspiro[3.5]nonane

Cat. No.: B8714927
M. Wt: 296.20 g/mol
InChI Key: PQTRBDPDPJHTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Bromobenzyl)-2-oxa-7-azaspiro[3.5]nonane is a useful research compound. Its molecular formula is C14H18BrNO and its molecular weight is 296.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

7-[(4-bromophenyl)methyl]-2-oxa-7-azaspiro[3.5]nonane

InChI

InChI=1S/C14H18BrNO/c15-13-3-1-12(2-4-13)9-16-7-5-14(6-8-16)10-17-11-14/h1-4H,5-11H2

InChI Key

PQTRBDPDPJHTTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12COC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromobenzyl bromide (0.26 g, 1.04 mmol), triethylamine (0.21 mL, 2.07 mmol) and 2-oxa-7-azaspiro[3.5]nonane (0.50 g, 2.07 mmol) in THF (20 mL) was heated under reflux for 5 h. The reaction mixture was cooled to ambient temperature, the solid removed by filtration and the filtrate was concentrated under reduced pressure. The resultant residue was loaded onto an SCX-2 cartridge (10 g) and eluted with 2N ammonia in MeOH to afford the title compound (0.30 g, 97%). 1H NMR (CDCl3, 300 MHz): 7.47-7.41 (m, 2H), 7.19 (d, J=8.1 Hz, 2H), 4.40 (s, 4H), 3.45-3.40 (m, 2H), 2.38-2.28 (s, 2H), 1.92-1.86 (s, 4H). LCMS (Method B): RT=1.89 min, M+H+=296/298.
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
97%

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